Guanosine 5'-monophosphate-[8-3H] diammonium salt
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Overview
Description
Guanosine 5’-monophosphate-[8-3H] diammonium salt is a radiolabeled nucleotide derivative of guanosine monophosphate. It is used primarily in biochemical and molecular biology research to study nucleotide metabolism and signal transduction pathways. The compound is labeled with tritium ([8-3H]), a radioactive isotope of hydrogen, which allows for the tracking and quantification of the nucleotide in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-monophosphate-[8-3H] diammonium salt involves the incorporation of tritium into the guanosine monophosphate molecule. This is typically achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired position on the guanosine molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale tritium labeling, which requires specialized facilities and equipment to handle radioactive materials safely. The process includes the purification of the labeled compound to achieve high radiochemical purity, typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions: Guanosine 5’-monophosphate-[8-3H] diammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine diphosphate or guanosine triphosphate.
Reduction: Reduction reactions can convert it back to guanosine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Guanosine diphosphate, guanosine triphosphate.
Reduction: Guanosine, deoxyguanosine.
Substitution: Various substituted guanosine derivatives.
Scientific Research Applications
Guanosine 5’-monophosphate-[8-3H] diammonium salt is widely used in scientific research, including:
Chemistry: Studying nucleotide interactions and enzyme kinetics.
Biology: Investigating cellular signaling pathways and nucleotide metabolism.
Medicine: Researching the role of nucleotides in disease mechanisms and drug development.
Industry: Used in the development of diagnostic assays and radiolabeled tracers.
Mechanism of Action
The compound exerts its effects by participating in nucleotide metabolism and signal transduction pathways. It acts as a substrate for various enzymes, including guanylate cyclase and phosphodiesterases, which regulate the levels of cyclic guanosine monophosphate in cells. The tritium label allows researchers to track the compound’s distribution and metabolism in biological systems .
Comparison with Similar Compounds
Guanosine monophosphate: The non-labeled version of the compound.
Guanosine diphosphate: A nucleotide with two phosphate groups.
Guanosine triphosphate: A nucleotide with three phosphate groups.
Cyclic guanosine monophosphate: A cyclic form of guanosine monophosphate involved in signaling pathways.
Uniqueness: Guanosine 5’-monophosphate-[8-3H] diammonium salt is unique due to its radiolabel, which allows for precise tracking and quantification in research applications. This makes it particularly valuable for studying dynamic processes in living cells and tissues .
Biological Activity
Guanosine 5'-monophosphate (GMP) is a nucleotide that plays a critical role in various biological processes, including cellular signaling, energy metabolism, and as a precursor for RNA synthesis. The specific compound Guanosine 5'-monophosphate-[8-3H] diammonium salt is a radiolabeled form of GMP, which allows researchers to study its biological activity in greater detail. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C10H12N5O8P
- Molecular Weight : 407.19 g/mol
- CAS Number : 5550-12-9
- Purity : ≥96% (by HPLC)
Guanosine 5'-monophosphate exerts its biological effects primarily through its role as a signaling molecule. It is involved in the synthesis of cyclic GMP (cGMP), which acts as a secondary messenger in various signaling pathways. The biological activities associated with GMP include:
- Cell Proliferation : GMP can influence cell growth and division by modulating signaling pathways such as the PI3K/Akt pathway.
- Apoptosis Regulation : GMP has been shown to play a role in apoptosis, potentially through the activation of caspases and other apoptotic factors.
- Antioxidant Effects : It may enhance cellular antioxidant defenses by promoting the expression of glutathione and other protective molecules.
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity in Cancer Cells :
A study investigated the cytotoxic effects of GMP on HeLa and HL-60 cell lines. The results indicated that GMP treatment led to significant cell death in a dose-dependent manner, suggesting its potential as an anticancer agent. -
Effects on Neuronal Cells :
Research conducted on neuronal cell lines demonstrated that GMP could enhance neuroprotective mechanisms, possibly by increasing cGMP levels which are crucial for neuronal survival and function. -
Signal Transduction Pathways :
Another study highlighted how GMP modulates the PI3K/Akt signaling pathway, which is vital for cell survival and metabolism. This modulation was observed to be beneficial in conditions like oxidative stress.
Properties
IUPAC Name |
diazanium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-8-tritio-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1H3/t3-,5-,6-,9-;;/m1../s1/i2T;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSQCOUQMRQBQP-QPIIICEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N7O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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